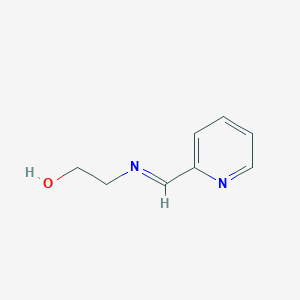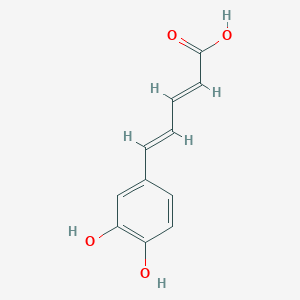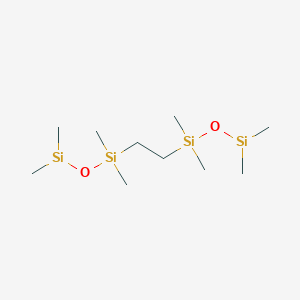
Hematoporphyrin dipentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematoporphyrin dipentyl ether (HDPE) is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. It is a derivative of hematoporphyrin, a natural photosensitizer found in red blood cells. HDPE has been shown to have high phototoxicity and is activated by light at a specific wavelength.
Wissenschaftliche Forschungsanwendungen
Hematoporphyrin dipentyl ether has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light at a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can kill cancer cells. Hematoporphyrin dipentyl ether has been shown to have high phototoxicity and has been used in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
Wirkmechanismus
The mechanism of action of Hematoporphyrin dipentyl ether involves the generation of reactive oxygen species (ROS) upon exposure to light at a specific wavelength. The ROS generated can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. Hematoporphyrin dipentyl ether has been shown to accumulate in cancer cells and has a higher phototoxicity towards cancer cells than normal cells.
Biochemische Und Physiologische Effekte
Hematoporphyrin dipentyl ether has been shown to have minimal toxicity in the absence of light. However, upon exposure to light, Hematoporphyrin dipentyl ether can cause damage to cells and tissues. The biochemical and physiological effects of Hematoporphyrin dipentyl ether include the generation of ROS, activation of cellular signaling pathways, and induction of cell death. Hematoporphyrin dipentyl ether has also been shown to induce an immune response, which can enhance its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Hematoporphyrin dipentyl ether has several advantages for use in lab experiments, including its high phototoxicity, specificity towards cancer cells, and ability to induce an immune response. However, there are also limitations to its use, including the need for a specific wavelength of light for activation, the potential for photobleaching, and the need for careful handling due to its toxicity upon exposure to light.
Zukünftige Richtungen
There are several future directions for the use of Hematoporphyrin dipentyl ether in cancer treatment. These include the development of new formulations of Hematoporphyrin dipentyl ether that can improve its pharmacokinetics and biodistribution, the use of Hematoporphyrin dipentyl ether in combination with other therapies, such as chemotherapy and immunotherapy, and the development of new imaging techniques to monitor the distribution and activation of Hematoporphyrin dipentyl ether in vivo. Additionally, the use of Hematoporphyrin dipentyl ether in other applications, such as antimicrobial therapy and imaging, is an area of active research.
Synthesemethoden
The synthesis of Hematoporphyrin dipentyl ether involves the reaction of hematoporphyrin with pentyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure Hematoporphyrin dipentyl ether. The purity of Hematoporphyrin dipentyl ether is critical for its use in PDT as impurities can affect its phototoxicity.
Eigenschaften
CAS-Nummer |
109351-24-8 |
|---|---|
Produktname |
Hematoporphyrin dipentyl ether |
Molekularformel |
C44H58N4O6 |
Molekulargewicht |
739 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52) |
InChI-Schlüssel |
OTYANVOPFDTJQO-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
Kanonische SMILES |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
Synonyme |
hematoporphyrin dipentyl ether HP-diamyl ethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



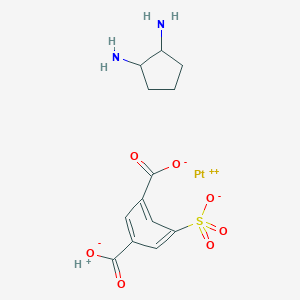
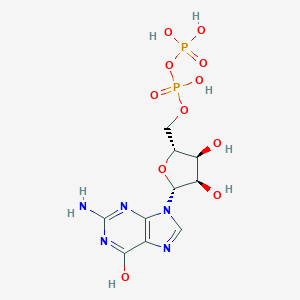
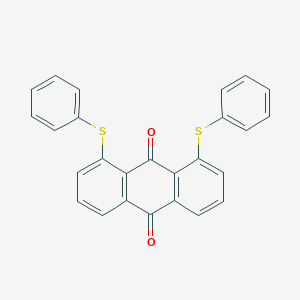
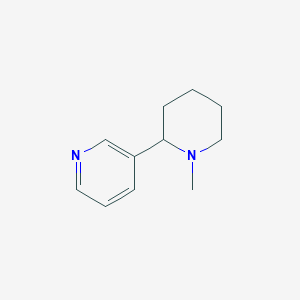
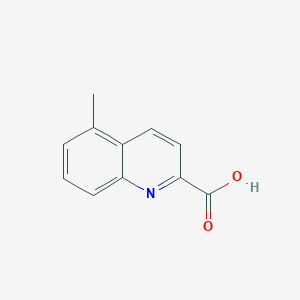
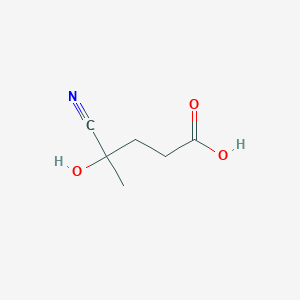
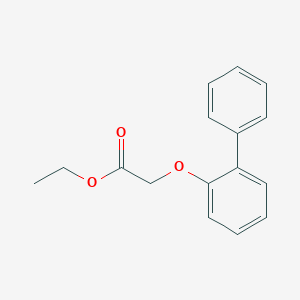
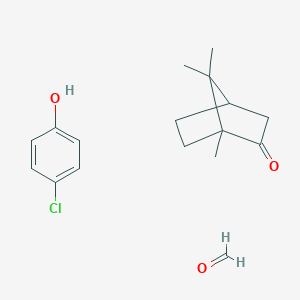
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
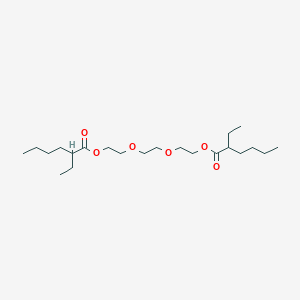
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
